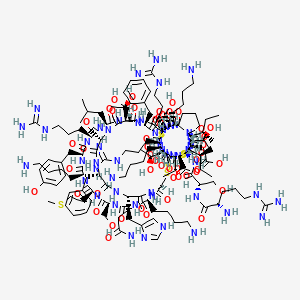
4-(2-Naphthyl)piperidine hydrochloride
Vue d'ensemble
Description
4-(2-Naphthyl)piperidine hydrochloride is a chemical compound with the CAS Number: 198334-39-3 . It has a molecular weight of 247.77 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H17N.ClH/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13;/h1-6,11,13,16H,7-10H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 247.76 and its empirical formula is C15H18ClN .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
The synthesis and biological properties of piperidine and naphthoquinone compounds, including structures similar to 4-(2-Naphthyl)piperidine hydrochloride, have been examined. These compounds exhibit notable antibacterial and antifungal activity, highlighting their potential in medical and pharmaceutical research (Ibiş et al., 2015).
Agricultural Growth Promotion
Compounds structurally related to this compound have demonstrated significant growth-promoting activity in agricultural settings. For instance, specific derivatives have been found to increase the productivity of crops like beetroot and potatoes by approximately 20% when used in pre-sowing treatments (Omirzak et al., 2013).
Chemical Synthesis and Characterization
The synthesis of novel piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine compounds has been explored. These compounds, related to this compound, offer insights into the chemical synthesis process and the conformational properties of such complex structures (Csütörtöki et al., 2012).
Fluorescent pH Sensors
Derivatives of this compound have been synthesized and evaluated as potential fluorescent pH sensors. These compounds have shown strong fluorescence quenching and red shift in weakly acidic conditions, indicating their utility in sensing and imaging applications (Cui et al., 2004).
Chemical Structure Analysis
In-depth analysis of the crystal and molecular structure of compounds related to this compound has been performed. This research provides valuable insights into the structural characteristics and interactions of such compounds, facilitating further exploration in material science and chemistry (Szafran et al., 2007).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that piperidine, a major component of this compound, has been observed to have therapeutic potential against various types of cancers .
Mode of Action
Piperidine has been described to activate signaling pathways like nf-κb, pi3k/aκt, which are involved in cancer progression, including the caspase-dependent pathway to induce apoptosis .
Biochemical Pathways
The compound may affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc., which are regulated by piperidine .
Propriétés
IUPAC Name |
4-naphthalen-2-ylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13;/h1-6,11,13,16H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDSROWCEHZHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662853 | |
| Record name | 4-(Naphthalen-2-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198334-39-3 | |
| Record name | Piperidine, 4-(2-naphthalenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198334-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Naphthalen-2-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 198334-39-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-](/img/structure/B598640.png)
![6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol](/img/structure/B598641.png)
![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)




![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)





